molecular formula C27H27N3O B11274945 2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline

2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline

Cat. No.: B11274945
M. Wt: 409.5 g/mol
InChI Key: IHSGLTUYWFSSLK-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound with a unique structure that combines a quinoxaline core with phenoxy and pyrrolidinyl substituents

Preparation Methods

The synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the quinoxaline core.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile on the quinoxaline core.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoxaline core. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound can be used as a probe to study biological processes, including enzyme activity and receptor-ligand interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-[4-(2-Phenylpropan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline can be compared with other similar compounds, such as:

    4-(2-Phenylpropan-2-yl)phenol: This compound shares the phenylpropan-2-yl group but lacks the quinoxaline core and pyrrolidinyl group.

    2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate: This compound has a similar phenoxy group but differs in the acrylate and quinoxaline components.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylquinoxaline

InChI

InChI=1S/C27H27N3O/c1-27(2,20-10-4-3-5-11-20)21-14-16-22(17-15-21)31-26-25(30-18-8-9-19-30)28-23-12-6-7-13-24(23)29-26/h3-7,10-17H,8-9,18-19H2,1-2H3

InChI Key

IHSGLTUYWFSSLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4N=C3N5CCCC5

Origin of Product

United States

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